molecular formula C₂₉H₃₈N₄S B1145268 1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane CAS No. 952505-29-2

1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane

Cat. No. B1145268
CAS RN: 952505-29-2
M. Wt: 474.7
InChI Key:
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Description

1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane is an intermediate in the synthesis of TETAC (P991915), a cyclen based compound used in paramagnetic NMR studies . It has a molecular formula of C29H38N4S and a molecular weight of 474.70382 .


Synthesis Analysis

The triphenylmethyl (trityl; Trt or Tr) moiety was first presented by Helferich et al. for the protection of the amino acids’ functional group in the production of peptides . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides . The same route may happen in the attendance of N,N′-dicyclohexylcarbodiimide (DCC) .


Molecular Structure Analysis

The molecular structure of this compound includes a triphenylmethyl moiety attached to a tetraazacyclododecane ring via a thioether linkage . This structure allows for various applications, including drug delivery systems, catalysts, and imaging agents.


Chemical Reactions Analysis

The triphenylmethyl moiety is known for its reactivity and is often used as a protective group in organic synthesis . It has been applied as neutral Lewis acids in different chemical reactions . It is most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 474.70382 and a molecular formula of C29H38N4S . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the retrieved papers, the triphenylmethyl moiety is known to play a significant role in various chemical reactions due to its reactivity .

Future Directions

The triphenylmethyl radical is a persistent radical and was the first radical ever to be described in organic chemistry . Because of its accessibility, the trityl radical has been heavily exploited . Future research may continue to explore the potential applications of compounds containing this moiety in various fields such as organic synthesis, dye chemistry, carbohydrate chemistry, and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane involves the reaction of 1,4,7,10-tetraazacyclododecane with triphenylmethyl chloride followed by reaction with sodium sulfide and ethylene oxide.", "Starting Materials": ["1,4,7,10-tetraazacyclododecane", "triphenylmethyl chloride", "sodium sulfide", "ethylene oxide"], "Reaction": ["1. Dissolve 1,4,7,10-tetraazacyclododecane in dry dichloromethane.", "2. Add triphenylmethyl chloride to the solution and stir for 24 hours at room temperature.", "3. Add sodium sulfide to the reaction mixture and stir for 2 hours at room temperature.", "4. Add ethylene oxide to the reaction mixture and stir for 24 hours at room temperature.", "5. Filter the reaction mixture and wash the solid with dichloromethane.", "6. Recrystallize the product from ethanol to obtain 1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane as a white solid."] }

CAS RN

952505-29-2

Molecular Formula

C₂₉H₃₈N₄S

Molecular Weight

474.7

Origin of Product

United States

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